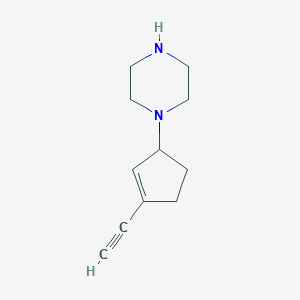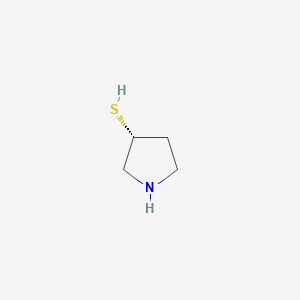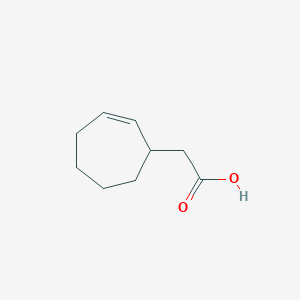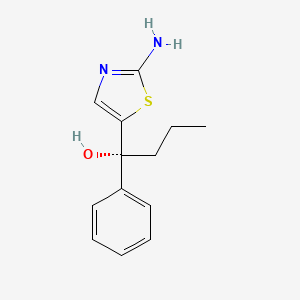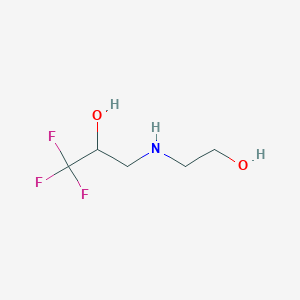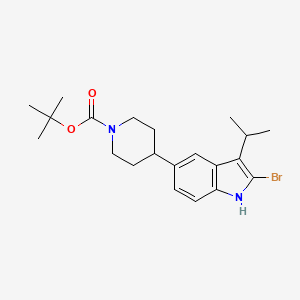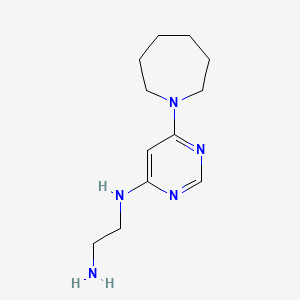
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an azepane group and an ethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Azepane Group: The azepane group can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the pyrimidine ring.
Attachment of the Ethane-1,2-diamine Moiety: The final step involves the reaction of the intermediate compound with ethane-1,2-diamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine or azepane derivatives.
科学的研究の応用
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor and apoptosis inducer, showing promising cytotoxic effects against cancer cell lines.
Biological Studies: The compound is studied for its anti-inflammatory and antimicrobial properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or structural properties.
作用機序
The mechanism of action of N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Uniqueness
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the azepane group, which imparts distinct steric and electronic properties, potentially enhancing its biological activity and specificity compared to other similar compounds.
特性
分子式 |
C12H21N5 |
|---|---|
分子量 |
235.33 g/mol |
IUPAC名 |
N'-[6-(azepan-1-yl)pyrimidin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N5/c13-5-6-14-11-9-12(16-10-15-11)17-7-3-1-2-4-8-17/h9-10H,1-8,13H2,(H,14,15,16) |
InChIキー |
MRGANSRJYNMZSX-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC=NC(=C2)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


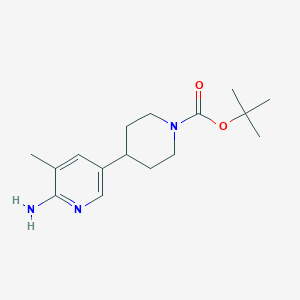
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
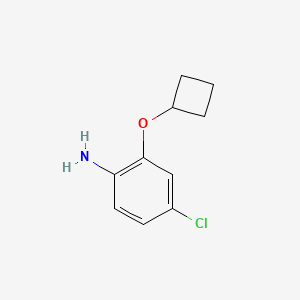
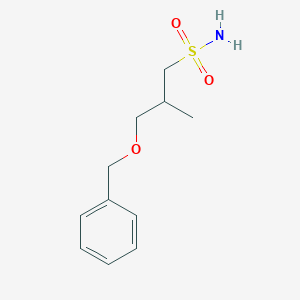

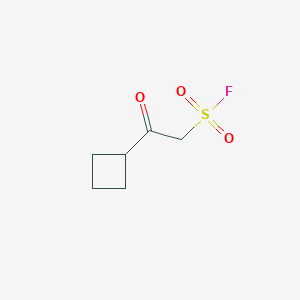
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
